Potassium 2-hydroxyphenyltrifluoroborate
Overview
Description
Potassium 2-hydroxyphenyltrifluoroborate is a boronic acid derivative. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .
Synthesis Analysis
The synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate was achieved in a phase-appropriate manufacturing scale . The pH of the reaction medium was identified as a critical process parameter . Further development led to the replacement of tartaric acid with citric acid, improving process robustness and enabling scale-up to over 10 kg .Molecular Structure Analysis
The molecular formula of Potassium 2-hydroxyphenyltrifluoroborate is C6H5BF3KO. Its molecular weight is 200.01 g/mol.Chemical Reactions Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Scientific Research Applications
Synthesis and Manufacturing
- Process Development and Manufacture : Potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, a related compound, has undergone significant development in its synthesis process. Adjustments in reaction medium pH and replacing tartaric acid with citric acid improved yield and robustness, facilitating scale-up production (Pawar et al., 2019).
Cross-Coupling Reactions
- Palladacycle-Catalyzed Cross-Coupling : Aryltrifluoroborates, which include compounds similar to potassium 2-hydroxyphenyltrifluoroborate, are used in cross-coupling reactions with organic chlorides in aqueous media. This reaction, catalyzed by oxime-derived palladacycles, forms biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).
Hydrolysis and Release Mechanism
- Hydrolysis in Suzuki-Miyaura Coupling : The hydrolysis of potassium organotrifluoroborates to boronic acids plays a crucial role in Suzuki-Miyaura coupling reactions. The "slow release" strategy in these reactions is viable only if hydrolysis rates are appropriately geared with catalytic turnover rates (Lennox & Lloyd‐Jones, 2012).
Stereochemistry in Cross-Coupling
- Stereospecific Cross-Coupling : Potassium 1-(benzyloxy)alkyltrifluoroborates, derived from similar organotrifluoroborates, are used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides. This method provides access to protected secondary alcohols, retaining complete stereochemistry (Molander & Wisniewski, 2012).
Oxidation and Cross-Coupling
- Oxidation of Organotrifluoroborates : Potassium organotrifluoroborates containing hydroxyl groups, like potassium 2-hydroxyphenyltrifluoroborate, have been oxidized using common oxidants, yielding products utilized in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).
One-Pot Synthesis
- One-Pot Preparation : Potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates are prepared through a one-pot process, demonstrating the feasibility and efficiency of synthesizing related compounds (Park et al., 2008).
Mechanism of Action
Future Directions
Potassium trifluoroborates, including Potassium 2-hydroxyphenyltrifluoroborate, are gaining popularity due to their broad range of applications in various fields of research and industry. They offer several advantages over the corresponding boronic acids and esters, making them a promising area for future research .
properties
IUPAC Name |
potassium;trifluoro-(2-hydroxyphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVFVXTMQKQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635569 | |
Record name | Potassium trifluoro(2-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-hydroxyphenyltrifluoroborate | |
CAS RN |
850313-92-7 | |
Record name | Borate(1-), trifluoro(2-hydroxyphenyl-κC)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850313-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(2-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyphenyltrifluoroborate potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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